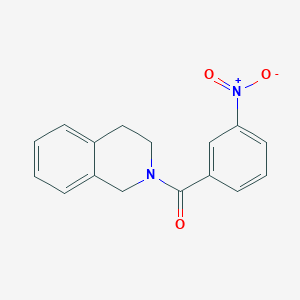

2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

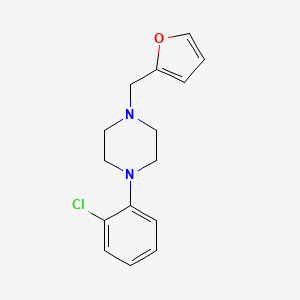

2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied extensively for its potential use in scientific research. It is a heterocyclic compound that contains both a benzene ring and an isoquinoline ring, and it has been found to have a variety of interesting properties that make it useful for a wide range of applications.

Applications De Recherche Scientifique

Synthesis and Antiarrhythmic Properties

Research has explored the synthesis and study of the antiarrhythmic properties of 2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have been shown to impact the cardiovascular system significantly (Markaryan et al., 2000).

Potential Bioreducible Substrates for Enzymes

Another study synthesized a series of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, evaluating them as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase. This investigation highlights the potential biochemical and therapeutic applications of these compounds (Burke et al., 2011).

Novel Synthetic Approaches

Recent studies have focused on novel synthetic approaches involving this compound. One such approach led to the discovery of a method for indolo[3,2-c]isoquinoline and dibenzo[c,h][1,6]naphthyridine tetracyclic systems, demonstrating the compound's versatility in organic synthesis (Karchuganova et al., 2020).

Electrophilic Aromatic Substitution

A practical synthesis involving o-halonitrobenzenes and tetrahydroisoquinolines has been developed, revealing the compound's role in electrophilic aromatic substitution and redox cascade reactions. This method showcases its use in creating fused benzimidazoles (Nguyen et al., 2016).

Potential Alpha-Adrenergic Blocking Agents

Research from 1983 describes the synthesis of tetrahydroquinazoline derivatives from this compound, suggesting its use in developing potential alpha-adrenergic blocking agents (Granados et al., 1983).

Coordination Compounds and Catalysis

A study on the coordination compounds of this compound and their catalytic applications reveals its potential in asymmetric synthesis and catalysis, highlighting its utility in organic chemistry and material science (Jansa et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-{2-[(3-nitrobenzoyl)amino]phenoxy}phthalic acid, have been found to targetGlycogen Phosphorylase, Muscle Form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose for energy .

Mode of Action

Nitro compounds are known to form charge-transfer complexes, suggesting that the compound may interact with its targets through electron transfer .

Biochemical Pathways

Given its potential target, it may influence the glycogenolysis pathway .

Result of Action

Similar compounds have shown selective antiproliferative effects, suggesting potential anticancer activity .

Action Environment

The polar character of nitro groups in nitro compounds can result in lower volatility and surprisingly low water solubility .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(13-6-3-7-15(10-13)18(20)21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEKJCZZVRXNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)

![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)

![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)

![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)

![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)

![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)

![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)